molecular formula C15H19N3O B12800828 Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- CAS No. 136779-92-5

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)-

Cat. No.: B12800828
CAS No.: 136779-92-5
M. Wt: 257.33 g/mol
InChI Key: SWKYSCYHMCRSNH-JTQLQIEISA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- is a complex heterocyclic compound. This compound is part of the benzodiazepine family, which is known for its wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. The unique structure of this compound, which includes an imidazo ring fused to a benzodiazepine core, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- involves several steps. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically involves the use of cyclopropylmethylamine and a suitable benzodiazepine precursor. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodiazepine ring, often facilitated by the presence of a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced benzodiazepine analogs.

Scientific Research Applications

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- involves its interaction with specific molecular targets in the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by binding to the GABA-A receptor. This binding increases the receptor’s affinity for GABA, leading to enhanced inhibitory effects and resulting in anxiolytic, anticonvulsant, and sedative properties .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.

    Alprazolam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- is unique due to its imidazo ring fused to the benzodiazepine core, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural uniqueness can result in different binding affinities and selectivity for various receptors, potentially leading to varied therapeutic effects and side effect profiles .

Properties

CAS No.

136779-92-5

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

(11S)-10-(cyclopropylmethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C15H19N3O/c1-10-7-18-14-12(9-17(10)8-11-5-6-11)3-2-4-13(14)16-15(18)19/h2-4,10-11H,5-9H2,1H3,(H,16,19)/t10-/m0/s1

InChI Key

SWKYSCYHMCRSNH-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CN2C3=C(CN1CC4CC4)C=CC=C3NC2=O

Canonical SMILES

CC1CN2C3=C(CN1CC4CC4)C=CC=C3NC2=O

Origin of Product

United States

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